molecular formula C19H20N2O4 B565582 2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate CAS No. 258831-78-6

2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate

Cat. No. B565582
CAS RN: 258831-78-6
M. Wt: 340.379
InChI Key: NSFFLGUKJSGGAP-GDNBJRDFSA-N
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Description

Organic compounds like the one you mentioned often have complex structures with multiple functional groups. They are usually characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structure is typically analyzed using X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of various functional groups and the overall structure of the molecule. Studies on similar compounds can provide insights into possible reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability can be determined through various experimental methods. These properties are important for handling and storage of the compound .

Scientific Research Applications

Recent Advances in Hydroxycoumarin Chemistry

Hydroxycoumarins, a significant family of natural compounds, exhibit a wide range of chemical and biological properties. They serve as starting materials or precursors in pharmaceutical, perfumery, and agrochemical industries. 3-Hydroxycoumarin, despite being less well-known compared to other hydroxycoumarins like 7-hydroxycoumarin and 4-hydroxycoumarin, has been highlighted for its diverse applications in biology, including genetics, pharmacology, and microbiology. Its synthesis pathways often involve salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting compounds, and it serves as a precursor for various heterocyclic compounds with potential pharmacological uses (Yoda, 2020).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on the selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes is crucial for understanding metabolism-based drug-drug interactions (DDIs). This knowledge aids in predicting DDIs when multiple drugs are coadministered. Such studies are vital for elucidating the metabolic pathways involved in the detoxification or activation of drugs and other xenobiotics, which can inform the development of safer therapeutic compounds and predict potential adverse drug reactions (Khojasteh et al., 2011).

Pharmacokinetics and Roles of Indole-3-Carbinol Derivatives

Indole-3-carbinol (I3C) and its derivatives, including DIM, have shown protective effects against chronic liver diseases, highlighting the therapeutic potential of indole derivatives in hepatic protection. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to hepatitis viral replication and hepatotoxic substance metabolism. Such research underscores the importance of indole derivatives in developing treatments for liver diseases and possibly other conditions where oxidative stress and inflammation play a significant role (Wang et al., 2016).

Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater

Understanding the biodegradation pathways of gasoline ether oxygenates like ETBE in environmental matrices is crucial for assessing their environmental impact and for developing bioremediation strategies. Aerobic degradation involves specific microbial strains capable of using ETBE as a carbon source, highlighting the role of biotechnology in addressing environmental pollution. This research could inform strategies to mitigate the impact of similar organic compounds on soil and groundwater quality (Thornton et al., 2020).

Safety And Hazards

Safety data is usually provided in Material Safety Data Sheets (MSDS) for chemicals. It includes information on toxicity, environmental impact, and handling precautions .

Future Directions

The future research directions would depend on the current applications and limitations of the compound. It could involve improving the synthesis method, exploring new reactions, or finding new applications .

properties

IUPAC Name

2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-11-20-17(13(12)6-7-18(23)25-9-8-22)10-15-14-4-2-3-5-16(14)21-19(15)24/h2-5,10-11,20,22H,6-9H2,1H3,(H,21,24)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFFLGUKJSGGAP-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1CCC(=O)OCCO)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC(=C1CCC(=O)OCCO)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741300
Record name 2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SU-5402 2-Hydroxyethyl Ester

CAS RN

258831-78-6
Record name 2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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